molecular formula C25H22ClN3O4S B2929740 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216672-58-0

6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2929740
CAS No.: 1216672-58-0
M. Wt: 495.98
InChI Key: XVHGREARPZXBKL-UHFFFAOYSA-N
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Description

6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C25H22ClN3O4S and its molecular weight is 495.98. The purity is usually 95%.
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Properties

IUPAC Name

6-benzyl-2-[(2-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S.ClH/c26-22(29)21-17-10-11-28(13-15-6-2-1-3-7-15)14-20(17)33-24(21)27-23(30)18-12-16-8-4-5-9-19(16)32-25(18)31;/h1-9,12H,10-11,13-14H2,(H2,26,29)(H,27,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHGREARPZXBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)N)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by multiple functional groups, including chromene and thieno[2,3-c]pyridine moieties, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C25H22ClN3O4SC_{25}H_{22}ClN_{3}O_{4}S with a molecular weight of approximately 496.0 g/mol. The presence of nitrogen and sulfur atoms in its structure classifies it as a heterocyclic compound. The compound's synthesis typically involves multi-step organic reactions that optimize yield and purity.

PropertyValue
Molecular FormulaC25H22ClN3O4S
Molecular Weight496.0 g/mol
Chemical Abstracts Number (CAS)1216672-58-0

The biological activity of this compound is primarily attributed to its interactions with specific biological targets in the central nervous system (CNS). Preliminary studies suggest that it may act as a potassium channel modulator, influencing neuronal excitability and neurotransmitter release. This mechanism is crucial for its potential neuropharmacological applications.

Anticancer Properties

Recent studies indicate that compounds similar to 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine have demonstrated significant anticancer activity. For instance:

  • In vitro studies have shown that derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer). The IC50 values for these compounds range significantly based on structural modifications.
Cell LineIC50 Value (μg/mL)
MCF-70.0585
HeLa0.0692
HT-290.00217

These results indicate that the structural characteristics of the compound play a critical role in enhancing its anticancer efficacy.

Neuropharmacological Effects

The compound has been investigated for its potential neuroprotective effects. It has shown promise in preclinical models for conditions such as anxiety and depression by modulating neurotransmitter systems. In particular, its ability to enhance GABAergic transmission may contribute to anxiolytic effects.

Antimicrobial Activity

In addition to its anticancer properties, preliminary data suggest that this compound may possess antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Neuropharmacological Study : A study published in a pharmacology journal evaluated the effects of similar compounds on anxiety-like behavior in rodent models. Results indicated significant reductions in anxiety scores when administered at specific doses.
  • Anticancer Efficacy : A comparative study assessed the cytotoxicity of various thieno[2,3-c]pyridine derivatives against cancer cell lines. The results highlighted the superior efficacy of compounds containing the chromene moiety.

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